molecular formula C16H14O4 B3266853 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438218-17-8

3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B3266853
CAS RN: 438218-17-8
M. Wt: 270.28 g/mol
InChI Key: UPVIFBBMBQXKEP-UHFFFAOYSA-N
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Description

3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound that has gained importance in scientific research due to its potential applications in the field of medicine. This compound is also known by the name of 'FMBA' and has been studied for its unique properties and effects on biological systems.

Scientific Research Applications

FMBA has been studied extensively for its potential applications in the field of medicine. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. FMBA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against bacterial and fungal infections. FMBA has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

The mechanism of action of FMBA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. FMBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, FMBA may reduce inflammation and pain. FMBA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, FMBA may alter the expression of genes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
FMBA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). FMBA has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). FMBA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

FMBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. FMBA has been used in various in vitro and in vivo experiments to study its effects on biological systems. However, there are also some limitations to using FMBA in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its use in certain experiments. FMBA has also been found to be cytotoxic at high concentrations, which may limit its use in some cell-based assays.

Future Directions

There are several future directions for research on FMBA. One area of interest is the development of FMBA derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of FMBA and its mechanism of action. Further studies are needed to fully understand the effects of FMBA on biological systems and to explore its potential applications in the treatment of various diseases.

properties

IUPAC Name

3-[(3-formylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16-6-5-13(10-18)7-14(16)11-20-15-4-2-3-12(8-15)9-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVIFBBMBQXKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233243
Record name 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde

CAS RN

438218-17-8
Record name 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438218-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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